molecular formula C20H22O9 B1665303 Astringin CAS No. 29884-49-9

Astringin

Cat. No. B1665303
CAS RN: 29884-49-9
M. Wt: 406.4 g/mol
InChI Key: PERPNFLGJXUDDW-CUYWLFDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astringin is a stilbenoid, the 3-β-D-glucoside of piceatannol . It can be found in the bark of Picea sitchensis and Picea abies (Norway spruce). It is also present in Vitis vinifera cells cultures and in wine .


Synthesis Analysis

Astringin is mainly found in the bark of Picea sitchensis . The findings showed that astringin prevented LPS-induced cellular damage by reducing the generation of oxidative stress in LPS-stimulated A549 lung epithelial cells .


Molecular Structure Analysis

Astringin is a specific group of polyphenols that have the special ability to interact and precipitate alkaloids, gelatin, and other proteins . This means that all tannins are polyphenols, but the reverse is not true .


Chemical Reactions Analysis

Astringency is typically discussed in the context of taste as it is an oral feeling and is usually caused by food. In fact, it was considered a basic taste modality in ancient Indian culture . Nowadays, astringency is excluded from the widely accepted 5 basic taste modalities: salty, sour, umami, sweet, and bitter .


Physical And Chemical Properties Analysis

Astringin is a stilbenoid, the 3-β-D-glucoside of piceatannol . It can be found in the bark of Picea sitchensis and Picea abies (Norway spruce). It is also present in Vitis vinifera cells cultures and in wine .

Scientific Research Applications

Antioxidant Activity in Cardiovascular Disease Prevention

  • Scientific Field : Clinical Chemistry
  • Application Summary : Astringin, a stilbene newly extracted from Vitis vinifera cell cultures, has been found to have antioxidant activity . This is significant because oxidized low-density lipoprotein (LDL) is thought to promote atherogenesis, and antioxidants can inhibit LDL oxidation .
  • Methods of Application : The antioxidant potency of compounds isolated from Vitis vinifera cells was measured by determining the inhibition of lipid peroxidation induced by Cu 2+ in fresh human LDL preparation .
  • Results : Astringin was found to be 6 times more potent than trans-piceid, confirming the major importance of catechol structure in antioxidant effect . This suggests that an array of phenolic substances in red wine, including astringin, may exert a protective effect against atherogenesis during a long period of moderate intake of red wine .

Protection Against Acute Lung Injury

  • Scientific Field : Pharmacology
  • Application Summary : Astringin has been found to protect against lipopolysaccharide (LPS)-induced acute lung injury (ALI) by suppressing oxidative stress and inflammation .
  • Methods of Application : The protective effect of astringin on LPS-induced ALI was investigated in LPS-stimulated A549 lung epithelial cells .
  • Results : Astringin was found to reduce the generation of oxidative stress and decrease the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . It was suggested that astringin could be a possible inhibitor of ALI triggered by LPS for pediatric lung injury .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Application Summary : Astringin has been found to have anti-inflammatory activity . It can suppress inflammation by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway .
  • Methods of Application : The anti-inflammatory effect of astringin was investigated in LPS-stimulated A549 lung epithelial cells .
  • Results : Astringin was found to extensively decrease the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . This suggests that astringin could be a possible inhibitor of inflammation triggered by LPS .

Biosynthesis in Spruce

  • Scientific Field : Plant Physiology
  • Application Summary : Astringin is a major tetrahydroxystilbene in spruce . It is produced significantly more in overexpression lines with higher PaSTS transcript levels .
  • Methods of Application : The biosynthesis of astringin was investigated in spruce overexpression lines .
  • Results : Overexpression lines had higher PaSTS transcript levels and produced significantly more astringin than a control line transformed with an empty vector . Resveratrol levels, on the other hand, remained consistently low in both overexpression and vector control lines .

Anti-Cancer Activity

  • Scientific Field : Oncology
  • Application Summary : Astringin has been found to have anti-cancer activity . It can suppress the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Methods of Application : The anti-cancer effect of astringin was investigated in various cancer cell lines .
  • Results : Astringin was found to inhibit the growth of cancer cells in a dose-dependent manner . It induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent for cancer .

Neuroprotective Activity

  • Scientific Field : Neurology
  • Application Summary : Astringin has been found to have neuroprotective activity . It can protect neurons from oxidative stress-induced damage .
  • Methods of Application : The neuroprotective effect of astringin was investigated in neuron-like cells subjected to oxidative stress .
  • Results : Astringin was found to protect neuron-like cells from oxidative stress-induced damage . It reduced the generation of reactive oxygen species and increased cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Safety And Hazards

Astringin is used for R&D purposes only. It is not advised for medicinal, household, or other uses .

Future Directions

Astringin could provide useful natural inhibitors of Mpro and thereby act as novel treatments to limit SARS-CoV-2 replication .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERPNFLGJXUDDW-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029689
Record name 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astringin

CAS RN

29884-49-9
Record name Astringin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29884-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Astringin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTRINGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
JM Merillon, B Fauconneau, PW Teguo… - Clinical …, 1997 - academic.oup.com
… Furthermore, we found evidence of production of astringin (a stilbene), which has never been reported as a constituent of Vitis vinifera and of wines [6, 7]. Here, we report our study the …
Number of citations: 105 academic.oup.com
MT Ribeiro de Lima, P Waffo-Téguo… - Journal of Agricultural …, 1999 - ACS Publications
… This study demonstrates for the first time that trans-astringin is present in significant amounts in wines (Figure 3). Its level is highest in red wines: 53% of them are in the class 9−35 mg/L, …
Number of citations: 294 pubs.acs.org
D Mikulski, M Molski - European journal of medicinal chemistry, 2010 - Elsevier
By means of the accurate computations based on the density functional theory, the relationships between the molecular structure and free radical scavenging activity have been studied …
Number of citations: 101 www.sciencedirect.com
TK Le, HH Jang, HTH Nguyen, TTM Doan… - Enzyme and Microbial …, 2017 - Elsevier
… (E)-astringin is a high added value compound found in plants and wine. Benzylic … (E)-astringin, a catechol product. Thus far, chemical and enzymatic methods of producing (E)-astringin …
Number of citations: 28 www.sciencedirect.com
A Hammerbacher, SG Ralph, J Bohlmann… - Plant …, 2011 - academic.oup.com
… −1 astringin (equivalent to the total stilbene content per gram fresh weight in the bark of the empty vector control line) than on the medium containing 1 mg mL −1 astringin (equivalent to …
Number of citations: 145 academic.oup.com
L Wang, S Jiang, X Li, T Lin, T Qin - Naunyn-Schmiedeberg's Archives of …, 2023 - Springer
… cells and the protective action of astringin against LPS-induced lung injury. To investigate the effects of astringin on ALI, we initially explored if astringin will affect the survival of normal …
Number of citations: 2 link.springer.com
X Vitrac, A Bornet, R Vanderlinde, J Valls… - Journal of Agricultural …, 2005 - ACS Publications
… The latter may be also produced by intestinal hydrolysis of trans-astringin which is sometimes found at higher concentrations than trans-piceid in wines ( 9, 10). trans-Astringin itself was …
Number of citations: 259 pubs.acs.org
CDT Underwood, RB Pearce - Phytochemistry, 1991 - Elsevier
High levels of the stilbene glucosides astringin and isorhapontin, previously identified as major constitutive antifungal compounds in Sitka spruce (Picea sitchensis), were present in …
Number of citations: 42 www.sciencedirect.com
S Carando, PL Teissedre, P Waffo-Teguo… - … of chromatography A, 1999 - Elsevier
In this study a high-performance liquid chromatography (HPLC) method was developed for the determination of trans-astringin in wine using fluorescence detection. This is the first time …
Number of citations: 38 www.sciencedirect.com
B Chen, X Li, X Ouyang, J Liu, Y Liu, D Chen - Molecules, 2021 - mdpi.com
Synthetic arylamines and dietary phytophenolics could inhibit ferroptosis, a recently discovered regulated cell death process. However, no study indicates whether their inhibitory …
Number of citations: 6 www.mdpi.com

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